REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[C:6]([O:8][C:9]2[CH:10]=[N:11][C:12]([N+:15]([O-])=O)=[CH:13][CH:14]=2)[CH:5]=[CH:4][N:3]=1>CO.[Ni]>[Cl:1][C:2]1[CH:7]=[C:6]([O:8][C:9]2[CH:14]=[CH:13][C:12]([NH2:15])=[N:11][CH:10]=2)[CH:5]=[CH:4][N:3]=1
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Name
|
|
Quantity
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20 g
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Type
|
reactant
|
Smiles
|
ClC1=NC=CC(=C1)OC=1C=NC(=CC1)[N+](=O)[O-]
|
Name
|
|
Quantity
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40 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
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2 g
|
Type
|
catalyst
|
Smiles
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[Ni]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
The catalyst was removed via filtration
|
Type
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WASH
|
Details
|
rinsed with MeOH
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Type
|
CONCENTRATION
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Details
|
the filtrate concentrated to dryness
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC=CC(=C1)OC=1C=CC(=NC1)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 18.52 g | |
YIELD: PERCENTYIELD | 105% | |
YIELD: CALCULATEDPERCENTYIELD | 105.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |